N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group attached to a thiophene ring and an oxobenzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the thiophene ring and the subsequent introduction of the cyano group. One common synthetic route includes the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid under specific reaction conditions to achieve N-acylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide may be studied for its potential biological activity, such as anti-inflammatory or antimicrobial properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interaction with biological targets can be explored for therapeutic purposes.
Industry: In industry, this compound may be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the oxobenzo[d]oxazole moiety may play crucial roles in binding to these targets, leading to biological or chemical activity.
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates
Uniqueness: N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for scientific research and industrial applications.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-7-9-5-6-21-13(9)16-12(18)8-17-10-3-1-2-4-11(10)20-14(17)19/h1-6H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZDDHPWTACNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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